molecular formula C25H28N6O4 B2826089 N-cyclopentyl-1-{3-[(4-methylphenyl)thio]pyrazin-2-yl}piperidine-4-carboxamide CAS No. 1243095-82-0

N-cyclopentyl-1-{3-[(4-methylphenyl)thio]pyrazin-2-yl}piperidine-4-carboxamide

Cat. No.: B2826089
CAS No.: 1243095-82-0
M. Wt: 476.537
InChI Key:
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Description

N-cyclopentyl-1-{3-[(4-methylphenyl)thio]pyrazin-2-yl}piperidine-4-carboxamide is a useful research compound. Its molecular formula is C25H28N6O4 and its molecular weight is 476.537. The purity is usually 95%.
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Scientific Research Applications

Structure-Activity Relationships and Receptor Antagonism

Research on pyrazole derivatives, closely related to the compound , has provided insights into the structure-activity relationships (SAR) of cannabinoid receptor antagonists. Studies have highlighted the importance of specific substituents for potent and selective brain cannabinoid CB1 receptor antagonistic activity, including a para-substituted phenyl ring and a carboxamido group at particular positions of the pyrazole ring. These findings aid in the characterization of cannabinoid receptor binding sites and the development of pharmacological probes that could antagonize the effects of cannabinoids and cannabimimetic agents (Lan et al., 1999).

Synthesis and Evaluation of Cycloalkyl Analogues

Further exploration into the synthesis and biological evaluation of cycloalkyl and phenyl analogues of the pyrazole class of cannabinoid ligands, including structural studies, has shed light on ligand conformation and receptor affinity. These studies contribute to understanding the structural requirements for CB1 and CB2 ligand binding, which is crucial for the design of new therapeutic agents targeting cannabinoid receptors (Krishnamurthy et al., 2004).

Antitubercular Activity

The compound's structural framework serves as a basis for designing inhibitors targeting bacterial enzymes, such as Mycobacterium tuberculosis GyrB. Analogues of this chemical scaffold have shown promising activity against tuberculosis, highlighting their potential in addressing antibiotic resistance and developing new antitubercular therapies (Jeankumar et al., 2013).

Molecular Docking and Biological Evaluation

Incorporating the pyrazole and phenylthio moieties into polyhydroquinoline scaffolds has led to the synthesis of compounds with significant antibacterial, antitubercular, and antimalarial activities. Molecular docking studies complement these findings by providing insights into the interaction mechanisms of these compounds with biological targets, suggesting their utility in developing new treatment options for infectious diseases (Sapariya et al., 2017).

Properties

IUPAC Name

N-butan-2-yl-3-[2-[2-(4-methylanilino)-2-oxoethyl]-1,5-dioxo-[1,2,4]triazolo[4,3-a]quinazolin-4-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N6O4/c1-4-17(3)26-21(32)13-14-29-23(34)19-7-5-6-8-20(19)31-24(29)28-30(25(31)35)15-22(33)27-18-11-9-16(2)10-12-18/h5-12,17H,4,13-15H2,1-3H3,(H,26,32)(H,27,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFOHTFYHOGCRDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=O)CCN1C(=O)C2=CC=CC=C2N3C1=NN(C3=O)CC(=O)NC4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.